molecular formula C7H10N4 B12872212 N-Cyclopropyl-1H-pyrazole-1-carboximidamide

N-Cyclopropyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12872212
M. Wt: 150.18 g/mol
InChI Key: COEWCLLHEPYREI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1H-pyrazole-1-carboximidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.1811 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be achieved through several routes. One common method involves the reaction of cyclopropylamine with pyrazole-1-carboximidamide under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Cyclopropyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

N-Cyclopropyl-1H-pyrazole-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopropyl-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as 1H-pyrazole-1-carboximidamide and its derivatives . These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The cyclopropyl group in this compound imparts unique steric and electronic effects, making it distinct from other related compounds.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

N'-cyclopropylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H10N4/c8-7(10-6-2-3-6)11-5-1-4-9-11/h1,4-6H,2-3H2,(H2,8,10)

InChI Key

COEWCLLHEPYREI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(N)N2C=CC=N2

Origin of Product

United States

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